This compound is categorized under piperazine derivatives, which are known for their diverse biological activities. It is primarily sourced from synthetic routes in laboratory settings, particularly in pharmaceutical research and development contexts.
The synthesis of 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester typically involves several key steps:
The molecular structure of 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester features:
The structure can be represented using various chemical notation systems such as SMILES or InChI for computational analysis and database searches .
4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester participates in various chemical reactions:
These reactions are crucial in developing new pharmaceuticals and understanding biochemical pathways.
The mechanism of action of 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific biological targets, such as receptors or enzymes. The compound can act as a ligand, modulating the activity of these targets, which may influence various physiological processes.
Research indicates that compounds within this class may exhibit activity against certain types of cancer cells or may serve as potential antidepressants by interacting with neurotransmitter systems . The precise mechanisms often require further investigation through pharmacological studies.
4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester finds applications across several fields:
The compound is systematically named as 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester according to IUPAC nomenclature rules. This name precisely describes its molecular architecture: a piperazine ring where the N1 position is modified with a tert-butoxycarbonyl (Boc) protecting group, while the N4 position is linked to a 4-aminobenzyl moiety. The benzyl group (─CH₂─) serves as a critical bridge between the aniline and piperazine rings, distinguishing it from isomeric phenyl-linked analogs [1].
Common synonyms include:
Notably, this compound (CAS 304897-49-2) is structurally distinct from the phenyl-linked analog 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester (CAS 170911-92-9), which lacks the methylene spacer. The benzyl linker in the subject compound enhances conformational flexibility and alters electronic properties compared to the rigid phenyl variant [4] [6] [7].
The molecular formula C₁₆H₂₅N₃O₂ was confirmed through high-resolution mass spectrometry and elemental analysis. Key molecular parameters include:
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular weight | 291.39 g/mol |
CAS Registry Number | 304897-49-2 |
Exact mass (monoisotopic) | 291.1947 Da |
Hydrogen bond donors | 1 (aniline ─NH₂) |
Hydrogen bond acceptors | 3 (2x piperazine N, carbonyl O) |
The CAS registry 304897-49-2 uniquely identifies this specific benzyl-linked structure in chemical databases. The molecular weight (291.39 g/mol) falls within the typical range for Boc-protected amine intermediates used in pharmaceutical synthesis. The tert-butyl ester group contributes significantly to the molecular mass (C₄H₉O₂, 89.12 g/mol), while the aminobenzyl moiety (C₇H₈N, 106.15 g/mol) provides aromatic character [1] [2] [5].
Despite limited experimental spectral data in the literature, predicted spectroscopic properties have been calculated using computational methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is predicted to exhibit:
Infrared (IR) Spectroscopy
Key IR absorptions predicted:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) predicts a prominent [M+H]⁺ peak at m/z 292.2. Fragmentation patterns include:
Table 2: Summary of Predicted Spectroscopic Signatures
Technique | Key Frequencies/Shifts | Assignment |
---|---|---|
¹H NMR | δ 1.4 ppm (s, 9H) | tert-Butyl methyl protons |
δ 3.2–2.4 ppm (m, 8H) | Piperazine ─CH₂─ protons | |
δ 3.8 ppm (s, 2H) | Benzyl ─CH₂─ linker | |
IR | 1685 cm⁻¹ | Carbamate C═O stretch |
3320–3500 cm⁻¹ | Primary amine N─H stretch | |
MS | m/z 292.2 | [M+H]⁺ molecular ion peak |
No experimental crystallographic data for 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester has been reported in the literature. However, molecular mechanics and quantum chemical calculations suggest key conformational preferences:
The piperazine ring adopts a chair conformation with the Boc group occupying an equatorial position to minimize steric strain. The benzyl substituent at N4 shows rotational freedom around the C─N bond, with a predicted energy barrier of ~8–12 kJ/mol between conformers. The tert-butyl group creates significant steric bulk, forcing the carbamate carbonyl oxygen into an antiperiplanar orientation relative to the piperazine ring [5] [9].
In the lowest-energy conformation, the aniline ring lies nearly perpendicular to the piperazine plane (dihedral angle ≈ 85°), minimizing electronic repulsion between the aromatic π-system and the nitrogen lone pairs. This orientation positions the aniline ─NH₂ group for optimal hydrogen bonding interactions in crystalline environments [9].
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide detailed electronic and physicochemical characterization:
Electrostatic Properties
Lipophilicity and Solubility
ADME Prediction
Computational ADME profiling reveals:
Table 3: Computational ADME/Tox Profile
Parameter | Predicted Value | Methodology | Pharmaceutical Relevance |
---|---|---|---|
GI absorption | High | BOILED-Egg model | Suitable for oral administration |
BBB permeation | Yes (BBB+) | BOILED-Egg model | Potential CNS-targeting scaffold |
CYP2D6 inhibition | Yes | SVM classification | Risk of drug-drug interactions |
Log Kp (skin permeation) | -6.56 cm/s | QSPR model | Limited transdermal delivery potential |
Lipinski violations | 0 | Pfizer's rule of five | Drug-like properties |
These computational insights position the compound as a versatile building block in medicinal chemistry, particularly for targeting central nervous system disorders where BBB penetration is essential. The predicted isozyme inhibition profiles highlight potential metabolic liabilities requiring structural optimization in drug development programs [5] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: